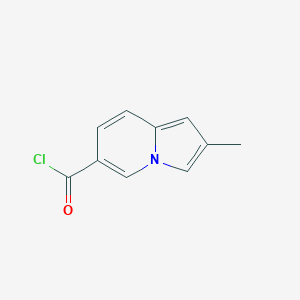
4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid
Descripción general
Descripción
4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid , also known by its synonyms such as (p-Bromophenyl)boronic acid , 4-Bromobenzeneboronic acid , and p-Bromobenzeneboronic acid , is a chemical compound with the molecular formula C₆H₆BrBO₂ . It falls under the category of boronic acids and derivatives . The compound consists of a butanoic acid backbone with a trifluoromethyl group and a bromophenyl group attached to it. The molecular weight of this compound is approximately 200.83 g/mol .
Synthesis Analysis
The synthesis of 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid involves various methods, including Palladium-catalyzed Suzuki-Miyaura cross-couplings , Pd (II)-catalyzed diastereoselective conjugate additions , and tandem-type Pd (II)-catalyzed oxidative Heck reactions . Researchers have also explored its use in copper-mediated ligandless aerobic fluoroalkylation and copper-catalyzed cross-couplings .
Molecular Structure Analysis
The compound’s molecular structure consists of a butanoic acid group (with the formula C₄H₇CO₂ ) linked to a trifluoromethyl group (CF₃) and a bromophenyl group (C₆H₄Br). The arrangement of these functional groups influences its chemical properties and reactivity. The boron atom in the boronic acid moiety plays a crucial role in its interactions with other molecules .
Chemical Reactions Analysis
4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid participates in several chemical reactions, including Heck-type reactions , arylative cyclization , and cross-couplings . These reactions are essential for its functionalization and incorporation into more complex molecules. Researchers have explored its use in the synthesis of various bioactive compounds .
Physical And Chemical Properties Analysis
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c12-8-4-1-7(2-5-8)3-6-9(10(16)17)11(13,14)15/h1-2,4-5,9H,3,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMHAMVZYDCSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243999 | |
| Record name | 4-Bromo-α-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid | |
CAS RN |
932710-61-7 | |
| Record name | 4-Bromo-α-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





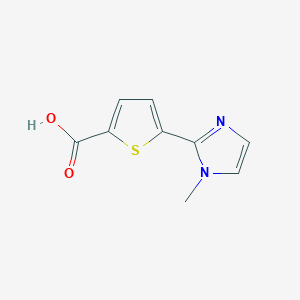
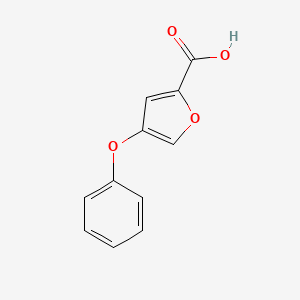
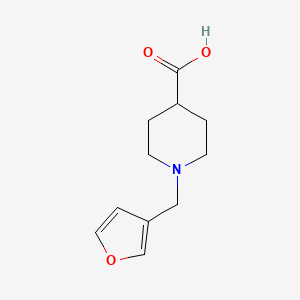

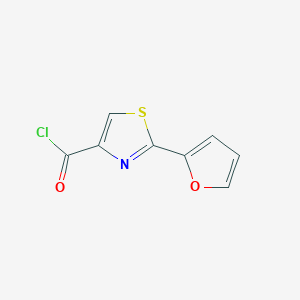

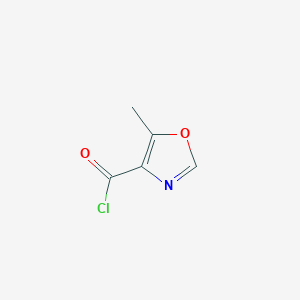
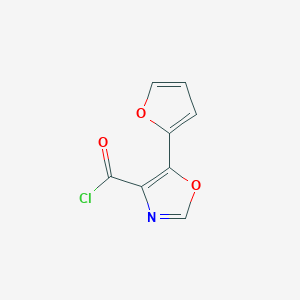

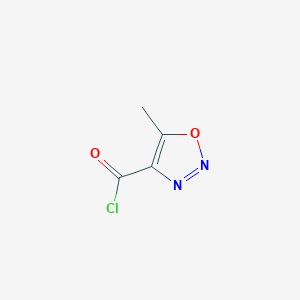
![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)
